molecular formula C17H14FN3OS2 B2839901 N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-83-9

N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2839901
CAS RN: 864917-83-9
M. Wt: 359.44
InChI Key: UPCPSPHLHRWFMJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been studied extensively for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.

Scientific Research Applications

Anticancer Screening

N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, a category that includes N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been synthesized and assessed for their potential in anticancer applications. These compounds, evaluated against various cancer cell lines, have shown significant cytotoxic results, especially against breast cancer, compared to reference drugs like 5-fluorouracil. This indicates their potential as promising candidates for cancer treatment (Abu-Melha, 2021).

Anti-inflammatory Activity

A study on similar compounds, specifically N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, revealed significant anti-inflammatory activity. Among the synthesized derivatives, some showed notable anti-inflammatory effects, suggesting the potential of these compounds in treating inflammatory conditions (Sunder & Maleraju, 2013).

Glutaminase Inhibition

Derivatives of 2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, a class closely related to N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been studied for their role as glutaminase inhibitors. These compounds have shown efficacy in inhibiting kidney-type glutaminase (GLS), which is a promising approach for cancer therapy, as GLS inhibition can attenuate the growth of cancer cells (Shukla et al., 2012).

Optoelectronic Properties

In the field of polymer science, derivatives of thiadiazole and acetamide, akin to N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been synthesized and their optoelectronic properties explored. These materials are significant for their potential applications in electronic devices and sensors (Camurlu & Guven, 2015).

Neuroprotective Activities

Research has shown that certain thiadiazole-based compounds demonstrate prominent neuroprotective activity, offering protection to neuronal cultures against neurotoxic agents. This highlights their potential in neuroprotective therapies, particularly for conditions involving neural damage or degeneration (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Antibacterial Evaluation

N-phenylacetamide derivatives containing arylthiazole moieties, which are structurally related to N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been synthesized and evaluated for their antibacterial properties. These compounds showed promising results against various bacteria, indicating their potential as antibacterial agents (Lu, Zhou, Wang, & Jin, 2020).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c1-11-5-4-6-12(9-11)16-20-17(24-21-16)23-10-15(22)19-14-8-3-2-7-13(14)18/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCPSPHLHRWFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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